molecular formula C9H9BrO2 B082868 3-(2-Bromophenyl)propionic acid CAS No. 15115-58-9

3-(2-Bromophenyl)propionic acid

Cat. No. B082868
M. Wt: 229.07 g/mol
InChI Key: AOACQJFIGWNQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05650408

Procedure details

Sodium nitrite (10.3 g, 280 mmol) was added to a solution of D-phenylalanine (30.0 g, 181 mmol) and potassium bromide (73.5 g) in sulfuric acid (2.5N, 365 ml) over a period of one hour while maintaining the temperature of the reaction mixture at 0° C. The mixture was stirred for an additional hour at 0° C. and then for one hour at room temperature. The reaction solution was extracted with ether, the ether was back extracted with water, and the ether layer was dried over sodium sulfate. Ether was removed in vacuo, and distillation of the oily residue afforded 25.7 g of (R)-2-bromo-3-benzenepropanoic acid; b.p. 141° C. (0.55 mm of Hg); [α]D =+14.5° (c=2.4, chloroform).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
73.5 g
Type
reactant
Reaction Step One
Quantity
365 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C@@H:6]([C:14]([OH:16])=[O:15])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Br-:17].[K+]>S(=O)(=O)(O)O>[CH:12]1[CH:13]=[C:8]([CH2:7][CH2:6][C:14]([OH:16])=[O:15])[C:9]([Br:17])=[CH:10][CH:11]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 g
Type
reactant
Smiles
N[C@H](CC1=CC=CC=C1)C(=O)O
Name
Quantity
73.5 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
365 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether was back extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Ether was removed in vacuo, and distillation of the oily residue

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=C(C(=C1)CCC(=O)O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 25.7 g
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.